molecular formula C24H27FN4O3S B11435030 N'-{1-[4-(2-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N-[(furan-2-YL)methyl]ethanediamide

N'-{1-[4-(2-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N-[(furan-2-YL)methyl]ethanediamide

Cat. No.: B11435030
M. Wt: 470.6 g/mol
InChI Key: PPTRHOWYXQOSQE-UHFFFAOYSA-N
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Description

N’-{1-[4-(2-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N-[(furan-2-YL)methyl]ethanediamide is a complex organic compound that features a combination of fluorophenyl, piperazine, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-[4-(2-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N-[(furan-2-YL)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of 4-(2-Fluorophenyl)piperazine: This can be achieved by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Synthesis of 1-(thiophen-2-yl)propan-2-amine: This involves the reaction of thiophene with propan-2-amine.

    Coupling Reaction: The intermediate compounds are then coupled using suitable reagents and catalysts to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{1-[4-(2-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N-[(furan-2-YL)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-{1-[4-(2-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N-[(furan-2-YL)methyl]ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential effects on various biological pathways and its interactions with different molecular targets.

    Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-{1-[4-(2-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N-[(furan-2-YL)methyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A related compound with similar structural features.

    4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl and piperazine moiety.

Uniqueness

N’-{1-[4-(2-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N-[(furan-2-YL)methyl]ethanediamide is unique due to its combination of fluorophenyl, piperazine, thiophene, and furan moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27FN4O3S

Molecular Weight

470.6 g/mol

IUPAC Name

N'-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-N-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C24H27FN4O3S/c1-17(27-24(31)23(30)26-16-18-6-4-14-32-18)22(21-9-5-15-33-21)29-12-10-28(11-13-29)20-8-3-2-7-19(20)25/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,26,30)(H,27,31)

InChI Key

PPTRHOWYXQOSQE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C(=O)NCC4=CC=CO4

Origin of Product

United States

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